Cellular TDO2 Inhibition Potency (EC50) of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine
4-(3-Chlorophenyl)-1,2-oxazol-5-amine inhibits TDO2 in a human cellular context with an EC50 of 250 nM, as measured in SW48 colorectal cancer cells [1]. This value places it in a comparable potency range to early lead compounds in the amino-isoxazole series, where the initial hit (Compound 1) demonstrated an EC50 of 85 nM [2]. While not as potent as the optimized compound 21 (EC50 not explicitly provided in the source but described as 'potent'), this compound serves as a valuable comparator or starting point for SAR studies within the TDO2 inhibitor class.
| Evidence Dimension | TDO2 Cellular Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | 250 nM |
| Comparator Or Baseline | Amino-isoxazole series lead (Compound 1): 85 nM [2] |
| Quantified Difference | ~3-fold less potent than the series lead |
| Conditions | Human SW48 colorectal cancer cells, 30 min incubation, fluorescence-based detection of N-formylkynurenine (NFK) [1] |
Why This Matters
This quantitative cellular EC50 value allows researchers to benchmark 4-(3-Chlorophenyl)-1,2-oxazol-5-amine against known TDO2 inhibitors, enabling informed selection for assay development or SAR expansion studies.
- [1] BindingDB. Entry BDBM50321386: 4-(3-chlorophenyl)-1,2-oxazol-5-amine. Accessed April 21, 2026. View Source
- [2] Pei Z, Mendonca R, Gazzard L, Pastor R, Goon L, Gustafson A, et al. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Med Chem Lett. 2018 Apr 2;9(5):417-421. doi: 10.1021/acsmedchemlett.7b00427. View Source
